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An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-6-
methoxybenzaldehyde

Abstract

2-Hydroxy-6-methoxybenzaldehyde, also known as 6-methoxysalicylaldehyde, is a pivotal
aromatic aldehyde with significant applications as a pharmaceutical and chemical intermediate.
[1][2][3] Its unique substitution pattern, featuring hydroxyl, methoxy, and aldehyde functional
groups on a benzene ring, imparts a specific set of physical and chemical properties that are
critical for its application in organic synthesis, drug discovery, and materials science. This
technical guide provides a comprehensive overview of the core physical properties of 2-
Hydroxy-6-methoxybenzaldehyde, offering field-proven insights into its characterization,
handling, and the experimental methodologies used for its analysis. The document is structured
to serve as a practical resource for researchers, scientists, and drug development
professionals who utilize this compound in their work.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation.
This section details the fundamental identifiers and structural characteristics of 2-Hydroxy-6-
methoxybenzaldehyde.

Nomenclature and Chemical Identifiers
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o Systematic IUPAC Name: 2-hydroxy-6-methoxybenzaldehyde[1][3]

« Common Synonyms: 6-Methoxysalicylaldehyde, 6-Hydroxy-o-anisaldehyde[1][4][5]
o CAS Number: 700-44-7[1][4][6]

e Molecular Formula: CsHsOs[1][4]

e Molecular Weight: 152.15 g/mol [1]

« InChl Key: DZIPDDVDKXHRLF-UHFFFAOY SA-N[1][4][5]

Molecular Structure

The arrangement of functional groups dictates the compound's reactivity and physical behavior.
The ortho-positioning of the hydroxyl and aldehyde groups allows for potential intramolecular
hydrogen bonding, which can influence properties like melting point and spectral
characteristics.

Caption: 2D structure of 2-Hydroxy-6-methoxybenzaldehyde.

Core Physicochemical Properties

The physical properties of a compound are paramount for determining its suitability for various
applications, from reaction solvent selection to formulation development.

Table 1: Summary of Physical Properties for 2-Hydroxy-6-methoxybenzaldehyde
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Property Value Source(s)
Physical Form Solid, Pale yellow solid [41[5]
Melting Point 41-43 °C [2][6]
68-74 °C [1]

Boiling Point 262.9 £ 20.0 °C (Predicted) [2][6]
Density 1.231 + 0.06 g/cm? (Predicted) [2][6]

pKa 7.79 £ 0.10 (Predicted) [6]
Solubility Slightly soluble in water. [1112]

Slightly soluble in Chloroform, 6]
Methanol.

Physical State and Appearance

Under standard laboratory conditions, 2-Hydroxy-6-methoxybenzaldehyde exists as a solid.
[4] Its color is typically described as pale yellow.[5] The solid form is convenient for handling,
weighing, and storage.

Melting Point

The melting point is a critical indicator of purity. There is a noted discrepancy in the literature,
with sources reporting a range of 41-43 °C and another reporting 68-74 °C.[1][2][6] This
variation can be attributed to differences in material purity or the presence of isomers. For high-
purity applications, it is essential to determine the melting point of the specific batch being
used. The lower range of 41-43 °C is more commonly cited by chemical suppliers.[2][6]

Boiling Point and Density

The predicted boiling point is approximately 262.9 °C.[2][6] This high boiling point is expected
for an aromatic compound of its molecular weight with polar functional groups. The predicted
density is around 1.231 g/cm3.[2][6] It is important to note that these values are computationally
predicted and should be confirmed experimentally if they are critical for a specific application,
such as process modeling or reaction engineering.
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Solubility Profile

The compound's solubility is dictated by the interplay of its hydrophobic benzene ring and its
polar functional groups. It is slightly soluble in water, a characteristic stemming from the
dominant nonpolar nature of the aromatic ring.[1][2] HoweVer, it exhibits slight solubility in
organic solvents like chloroform and methanol, where the polar hydroxyl, aldehyde, and
methoxy groups can engage in favorable intermolecular interactions.[6] This solubility profile is
a key consideration when selecting solvent systems for chemical reactions, purification (e.g.,
recrystallization), and analytical techniques like chromatography.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a
research professional, interpreting this data is essential for structure verification and quality
control.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxy-6-methoxybenzaldehyde reveals the presence of its key
functional groups. A representative spectrum would exhibit the following characteristic
absorption bands:

O-H Stretch: A broad band in the region of 3200-3400 cm~1, characteristic of the phenolic
hydroxyl group. The broadness is due to hydrogen bonding.

o C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm~1.

o C-H Stretch (Aliphatic): Peaks just below 3000 cm~1 corresponding to the methoxy (-OCHs)
group.

e C=0 Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm~1. The
position may be slightly lowered due to conjugation with the aromatic ring and potential
intramolecular hydrogen bonding with the ortho-hydroxyl group.

o C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm~1 region.

e C-O Stretch: Bands in the 1200-1300 cm™1 (aryl-O) and 1000-1100 cm~1 (alkyl-O) regions,
corresponding to the hydroxyl and methoxy ethers, respectively.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

3.2.1. H NMR Spectroscopy The expected proton NMR spectrum (in a solvent like CDClI3)
would show distinct signals:

Aldehyde Proton (-CHO): A singlet around 6 9.5-10.5 ppm.

» Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-
dependent, often appearing between & 5.0-11.0 ppm.

» Aromatic Protons (Ar-H): Three protons on the benzene ring, which will appear in the 4 6.5-
7.5 ppm region. Their specific chemical shifts and coupling patterns (doublets, triplets)
depend on the electronic effects of the substituents.

o Methoxy Protons (-OCHs): A sharp singlet integrating to three protons, typically found around
0 3.8-4.0 ppm.

3.2.2. 8C NMR Spectroscopy The proton-decoupled 3C NMR spectrum is expected to display
eight distinct signals, one for each unique carbon atom:

e Aldehyde Carbonyl (C=0): In the & 190-200 ppm region.

e Aromatic Carbons (Ar-C): Six signals in the d 110-165 ppm range. The carbons directly
attached to oxygen (C-OH and C-OCHs) will be the most downfield in this region.

o Methoxy Carbon (-OCHs): A signal around & 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-
Hydroxy-6-methoxybenzaldehyde, the electron ionization (EI) mass spectrum would be
expected to show:

e Molecular lon Peak (M*): A peak at m/z = 152, corresponding to the molecular weight of the
compound.
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o Key Fragmentation Peaks: Common fragmentation pathways would include the loss of the
aldehyde group (-CHO, M-29), the methoxy group (-OCHs, M-31), or a methyl radical (-CHs,
M-15), leading to significant peaks at m/z = 123, 121, and 137, respectively.

Experimental Protocols for Property Determination

The trustworthiness of physical data relies on robust and well-executed experimental protocols.
This section provides step-by-step methodologies for determining key physical properties.

Protocol for Melting Point Determination (Capillary
Method)

This method is a standard for determining the melting range of a solid crystalline compound,
which serves as a primary indicator of purity.

Causality: The principle relies on the fact that pure crystalline solids have a sharp, well-defined
melting point. Impurities disrupt the crystal lattice, typically causing a depression and
broadening of the melting range. A slow heating rate near the expected melting point is crucial
to allow for thermal equilibrium between the sample, the heating block, and the thermometer,
ensuring an accurate reading.

Methodology:

Sample Preparation: Ensure the 2-Hydroxy-6-methoxybenzaldehyde sample is completely
dry and finely powdered.

o Capillary Loading: Pack a small amount of the powdered sample into a glass capillary tube
to a height of 2-3 mm. Tap the tube gently to ensure dense packing.

o Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point
apparatus.

e Rapid Heating: Heat the block rapidly to a temperature approximately 15-20 °C below the
expected melting point (e.g., heat quickly to ~25 °C based on the 41-43 °C range).

» Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute.
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e Record Range: Carefully observe the sample. Record the temperature at which the first drop
of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid
(T2).

e Report: The melting point is reported as the range Ti - Ta.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical properties of 2-Hydroxy-6-
methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
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methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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